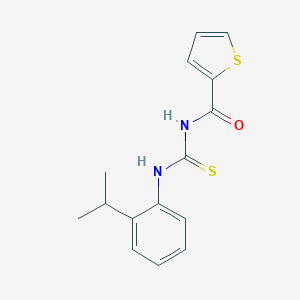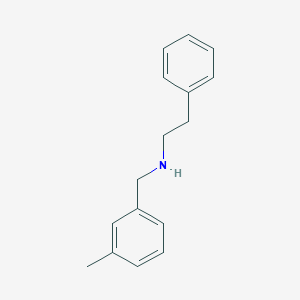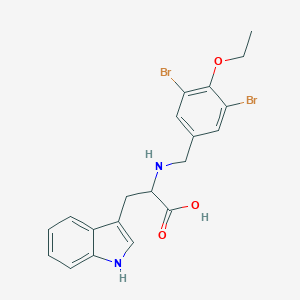
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, also known as AG-494, is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various scientific research fields, including cancer therapy, anti-inflammatory drugs, and antiviral agents.
作用機序
The mechanism of action of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of several kinases, including Akt, which is a key signaling molecule in cancer cells. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been found to inhibit the replication of several viruses by interfering with viral entry and replication.
実験室実験の利点と制限
One of the advantages of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its potent anticancer activity against a variety of cancer cell lines. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to exhibit anti-inflammatory and antiviral properties, which make it a potential candidate for the development of drugs in these fields. However, one of the limitations of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea. One potential area of research is the development of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanisms underlying the antiviral activity of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, which could lead to the development of more effective antiviral drugs. Furthermore, the potential use of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in combination with other anticancer agents or immunotherapies could be explored to enhance its therapeutic efficacy.
合成法
The synthesis of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea involves the reaction of 2-isopropylphenyl isothiocyanate with 2-thiophenecarboxylic acid hydrazide in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea.
科学的研究の応用
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been widely studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to possess anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory drugs. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has shown promising antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus.
特性
製品名 |
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea |
|---|---|
分子式 |
C15H16N2OS2 |
分子量 |
304.4 g/mol |
IUPAC名 |
N-[(2-propan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS2/c1-10(2)11-6-3-4-7-12(11)16-15(19)17-14(18)13-8-5-9-20-13/h3-10H,1-2H3,(H2,16,17,18,19) |
InChIキー |
WIDLCUDXLHFUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)

![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)
![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)